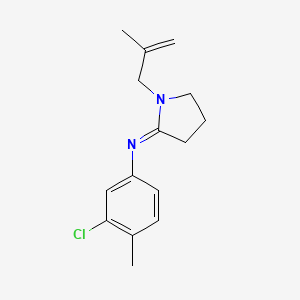
3-Chloro-4-methyl-N-(1-(2-methyl-2-propenyl)-2-pyrrolidinylidene)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methyl-N-(1-(2-methyl-2-propenyl)-2-pyrrolidinylidene)benzenamine is an organic compound that belongs to the class of substituted benzenamines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-N-(1-(2-methyl-2-propenyl)-2-pyrrolidinylidene)benzenamine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Substitution reactions: Introduction of the chloro and methyl groups on the benzene ring can be done using electrophilic aromatic substitution reactions.
Coupling reactions: The final step might involve coupling the pyrrolidine moiety with the substituted benzene ring under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions might convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with desired chemical properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methylbenzenamine: Lacks the pyrrolidine moiety.
4-Methyl-N-(1-(2-methyl-2-propenyl)-2-pyrrolidinylidene)benzenamine: Lacks the chloro group.
N-(1-(2-Methyl-2-propenyl)-2-pyrrolidinylidene)benzenamine: Lacks both the chloro and methyl groups on the benzene ring.
Uniqueness
The unique combination of the chloro, methyl, and pyrrolidinylidene groups in 3-Chloro-4-methyl-N-(1-(2-methyl-2-propenyl)-2-pyrrolidinylidene)benzenamine might confer specific chemical properties, such as increased reactivity or selectivity in certain reactions, making it valuable for particular applications.
Eigenschaften
CAS-Nummer |
51170-75-3 |
|---|---|
Molekularformel |
C15H19ClN2 |
Molekulargewicht |
262.78 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-1-(2-methylprop-2-enyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C15H19ClN2/c1-11(2)10-18-8-4-5-15(18)17-13-7-6-12(3)14(16)9-13/h6-7,9H,1,4-5,8,10H2,2-3H3 |
InChI-Schlüssel |
NGTIBKCKTBMEPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=C2CCCN2CC(=C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


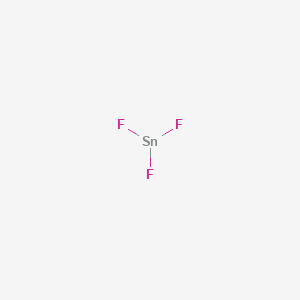
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)

![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
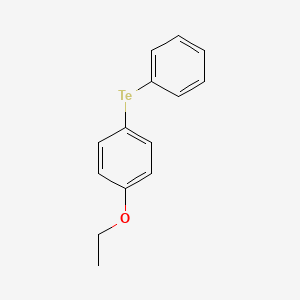
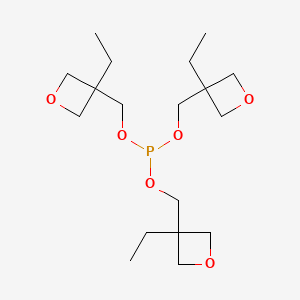
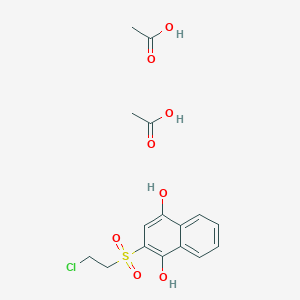
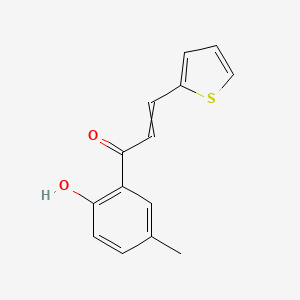
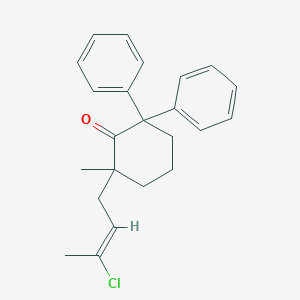
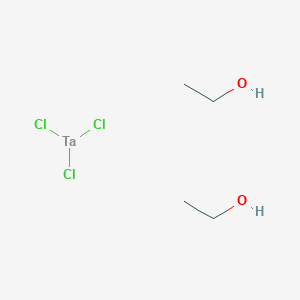
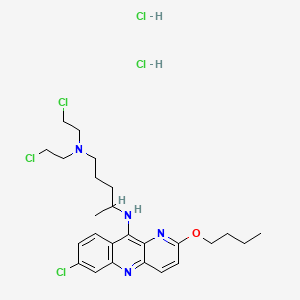
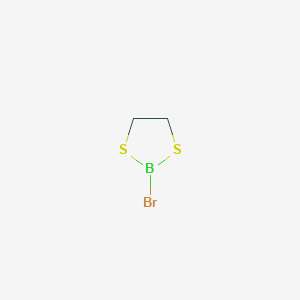

![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)
